1-Chloronaphthalene-2-carbaldehyde
Description
Properties
IUPAC Name |
1-chloronaphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKJZYZDOKKAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460847 | |
| Record name | 1-chloronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14304-75-7 | |
| Record name | 1-chloronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 1-chloronaphthalene-2-carbaldehyde but differ in substituents or backbone:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| This compound | 14304-75-7 | C₁₁H₇ClO | Chlorine (C1), aldehyde (C2) | Naphthalene backbone |
| 2-Chloroacenaphthylene-1-carbaldehyde | 13152-84-6 | C₁₃H₇ClO | Chlorine (C2), aldehyde (C1) | Acenaphthylene fused ring system |
| 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde | 58132-06-2 | C₁₁H₇ClO₂ | Chlorine (C4), hydroxyl (C1), aldehyde (C2) | Additional hydroxyl group |
| 1-(Chloromethyl)naphthalene | 86-52-2 | C₁₁H₉Cl | Chloromethyl group (C1) | No aldehyde; chloromethyl substituent |
Physical Properties and Reactivity
- Polarity: The hydroxyl group in 4-chloro-1-hydroxynaphthalene-2-carbaldehyde increases polarity, likely enhancing water solubility compared to its non-hydroxylated counterpart .
- Reactivity : The aldehyde group in this compound makes it a candidate for condensation reactions (e.g., aldol synthesis), similar to chalcone derivatives synthesized from cinnamaldehyde . In contrast, 1-(chloromethyl)naphthalene is more reactive in nucleophilic substitutions due to the chloromethyl group .
Toxicological and Environmental Data
- This compound: No toxicological or environmental data are reported in the literature .
- However, these methyl derivatives lack the aldehyde or chlorine substituents present in the target compound .
- Chlorinated Analogues : Chlorinated naphthalenes are generally associated with endocrine disruption and persistence in environmental matrices , but data on carbaldehyde derivatives remain absent.
Preparation Methods
Reaction Mechanism and Regioselectivity
The chloroiminium ion acts as the electrophile, targeting the most electron-dense position of the naphthalene ring. In 1-chloronaphthalene, the chlorine atom at position 1 exerts an ortho/para-directing effect, favoring formylation at position 2 (ortho) or 4 (para). Computational studies suggest that steric hindrance from the fused benzene ring in naphthalene increases the activation energy for para substitution, making position 2 the dominant product.
Optimized Protocol
A representative procedure involves:
-
Cooling POCl₃ (30 mmol) and DMF (50 mL) to 0°C to form the Vilsmeier reagent.
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Adding 1-chloronaphthalene (10 mmol) dissolved in dry DMF.
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Quenching with aqueous NaOH, followed by extraction with dichloromethane and column chromatography (hexane/ethyl acetate gradient).
Table 1: Vilsmeier-Haack Reaction Performance
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–78% | |
| Purity (post-column) | >95% | |
| Reaction Temperature | 90°C | |
| Solvent | 1,2-Dichloroethane |
Notably, substituting DMF with N-methylformanilide improves regioselectivity for position 2 by reducing side reactions.
Friedel-Crafts Acylation
Friedel-Crafts acylation offers an alternative route via electrophilic formylation using dichloromethyl methyl ether (ClCH₂OCH₃) and Lewis acids like tin(IV) chloride (SnCl₄).
Mechanistic Considerations
SnCl₄ activates the formylating agent, generating an acylium ion that reacts with 1-chloronaphthalene. The chlorine substituent directs the formyl group to position 2, though competing reactions at position 4 may occur if stoichiometry is imbalanced.
Procedure and Challenges
A published protocol reports:
-
Stirring SnCl₄ (0.026 mol) and ClCH₂OCH₃ (0.026 mol) in CH₂Cl₂ at 20°C for 1 hour.
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Adding 1-chloronaphthalene (0.021 mol) and stirring for 18 hours.
-
Quenching with water, followed by sodium sulfate drying and solvent evaporation.
Table 2: Friedel-Crafts Acylation Outcomes
| Parameter | Value | Source |
|---|---|---|
| Yield | 52.5% | |
| Purity (crude) | ~85% | |
| Reaction Time | 18 hours | |
| Workup Complexity | High (column required) |
This method’s lower yield stems from over-acylation byproducts and sensitivity to moisture.
Other Synthetic Approaches
Directed Ortho-Metalation (DoM)
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Criteria | Vilsmeier-Haack | Friedel-Crafts |
|---|---|---|
| Yield | 68–78% | 52.5% |
| Regioselectivity | High (position 2) | Moderate |
| Scalability | Excellent | Moderate |
| Byproduct Formation | <5% | 15–20% |
| Solvent System | Halogenated | CH₂Cl₂ |
The Vilsmeier-Haack method outperforms Friedel-Crafts in yield and selectivity, though it requires rigorous moisture control. For large-scale production, the former is preferred, while the latter may suit specialized substrates incompatible with POCl₃.
Q & A
Q. What are the established synthetic routes for 1-Chloronaphthalene-2-carbaldehyde, and how do reaction conditions influence yield and purity?
The synthesis typically involves chlorination of naphthalene derivatives under controlled conditions. For example, chlorination of 1-hydroxynaphthalene-2-carbaldehyde using chlorine gas or sodium hypochlorite in solvents like acetic acid or dichloromethane ensures regioselectivity at the 1-position . Temperature control (e.g., 25–40°C) and solvent choice are critical to minimizing byproducts. Grignard reagent methods (e.g., using chloroethylmagnesium bromide) are also viable for functionalizing the naphthalene backbone . Industrial-scale synthesis may employ continuous flow reactors for precise parameter control .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aldehyde functionality.
- High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>98% typical for research-grade material).
- Mass spectrometry (MS) to verify molecular weight (C₁₁H₇ClO₂; MW 206.63 g/mol) and isotopic patterns .
- X-ray crystallography for resolving crystal packing and stereoelectronic effects in solid-state studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or dermal contact, as halogenated naphthalenes are potential vesicants .
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group.
- Follow EPA guidelines for waste disposal to mitigate environmental release .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) alter the reactivity of this compound in organic synthesis?
Substituting chlorine with bromine or hydroxyl groups significantly impacts electrophilicity and nucleophilic substitution kinetics . For instance:
- Bromine at the 4-position increases steric hindrance, slowing SN2 reactions but enhancing aromatic electrophilic substitution .
- Hydroxyl groups at the 1-position enable chelation with transition metals, facilitating coupling reactions (e.g., Suzuki-Miyaura) . Computational studies (DFT) can model charge distribution and predict reactive sites .
Q. What methodologies resolve contradictions in reported biological activities (e.g., anticancer vs. cytotoxic effects) of this compound?
Contradictions often arise from dosage-dependent effects or cell-line specificity . To address this:
- Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cancer cell lines (e.g., HeLa, MCF-7).
- Use transcriptomic profiling (RNA-seq) to identify pathways affected at varying concentrations .
- Compare results with structurally analogous compounds (e.g., 4-Bromo derivatives) to isolate chlorine’s role .
Q. How can researchers design experiments to study the environmental persistence and biodegradation of this compound?
- Biodegradation assays : Incubate the compound with soil microbes (e.g., Pseudomonas spp.) and monitor degradation via LC-MS over 14–28 days .
- Photolysis studies : Expose to UV light (254 nm) in aqueous/organic solvents to simulate environmental breakdown pathways.
- QSAR modeling : Predict half-life and bioaccumulation potential using software like EPI Suite .
Q. What advanced techniques elucidate the mechanistic interactions of this compound with biomolecules (e.g., DNA/proteins)?
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to DNA duplexes or enzyme active sites.
- Molecular docking simulations : Use AutoDock Vina to map interactions with targets like topoisomerase II or cytochrome P450 .
- Fluorescence quenching assays : Track conformational changes in proteins (e.g., BSA) upon ligand binding .
Key Considerations for Researchers
- Contradictory Data : Cross-validate biological findings using orthogonal assays (e.g., apoptosis vs. cell cycle analysis) .
- Synthetic Optimization : Screen solvents (e.g., DMF vs. THF) to improve chlorination efficiency .
- Environmental Impact : Prioritize biodegradability studies to align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
